molecular formula C16H12O2S B159896 2-(4-Acetoxyphenyl)benzothiophene CAS No. 132932-62-8

2-(4-Acetoxyphenyl)benzothiophene

Cat. No.: B159896
CAS No.: 132932-62-8
M. Wt: 268.3 g/mol
InChI Key: DHRGTVQDDWWSMS-UHFFFAOYSA-N
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Description

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its unique structural features, which include a benzothiophene core substituted with a 4-acetoxyphenyl group. The compound has a molecular weight of 252.33 g/mol and is often used in various scientific research applications due to its interesting chemical properties .

Scientific Research Applications

2-(4-Acetoxyphenyl)benzothiophene has a wide range of applications in scientific research:

Safety and Hazards

2-(4-Acetoxyphenyl)benzothiophene is intended for research and development use only and is not advised for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)benzothiophene typically involves the reaction of benzothiophene with 4-acetoxyphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzothiophene is coupled with a 4-acetoxyphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetoxyphenyl)benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-(4-Acetoxyphenyl)benzothiophene can be compared with other benzothiophene derivatives, such as:

    Raloxifene: Used in the treatment of breast cancer and osteoporosis.

    Sertaconazole: An antifungal agent.

    Zileuton: An anti-inflammatory drug used in the treatment of asthma.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Unlike other benzothiophene derivatives, the presence of the 4-acetoxyphenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

[4-(1-benzothiophen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGTVQDDWWSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432314
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132932-62-8
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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